![molecular formula C8H9NO B1167896 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one CAS No. 101234-73-5](/img/structure/B1167896.png)

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

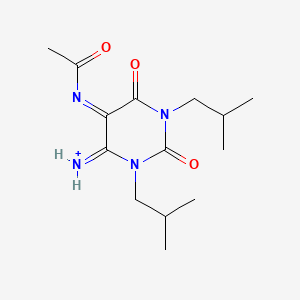

“6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one” is a heterocyclic compound . It’s a derivative of 6,7-Dihydro-5H-cyclopenta[b]pyridine .

Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives was presented through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction succeeded using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Chemical Reactions Analysis

The cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile leads to the formation of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives .Applications De Recherche Scientifique

Synthesis of New Derivatives

The compound 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one can be used in the synthesis of new derivatives. The bromination of this compound results in the substitution in the aliphatic ring. The reaction of this product with different N-nucleophiles gives new derivatives of the starting compound .

Inhibitor Films for Steel Alloy Corrosion

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds, which can be synthesized from 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, have been found to be applicable as inhibitor films for steel alloy corrosion . These compounds exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 .

Organic Light Emitting Diodes (OLEDs)

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one derivatives can be used in the construction of OLEDs. These structures of the donor-acceptor-donor (D-A-D) type have been used for the preparation of D-A-D luminophores .

Organic Solar Cells (OSCs)

These compounds have potential applications in the design of small organic molecules containing donor (D) and acceptor (A) fragments due to their possible application in various electronic devices, such as organic solar cells (OSCs) .

Organic Field Effect Transistors (OFETs)

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one derivatives can also be used in n-type organic field effect transistors (OFETs) .

Luminescent Materials

These compounds can be used in the construction of luminescent materials emitting in the visible and infrared regions .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPJLWOBZZOAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.